

# Cross-resistance studies of "Antibacterial agent 206" with other drugs

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## Compound of Interest

Compound Name: Antibacterial agent 206

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## Cross-Resistance Profile of SPR206: A Comparative Analysis

A comprehensive guide for researchers and drug development professionals on the cross-resistance of the novel antibacterial agent SPR206 with other antimicrobial drugs, supported by experimental data and detailed methodologies.

SPR206, a novel polymyxin derivative also known as EVER206, has demonstrated potent activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains.<sup>[1][2]</sup> This guide provides a comparative analysis of SPR206's cross-resistance profile with other antibiotics, focusing on its efficacy against pathogens resistant to existing treatments.

## Summary of In Vitro Susceptibility Testing

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for SPR206 and comparator agents against various Gram-negative pathogens. The data is compiled from multiple in vitro studies and highlights the potent activity of SPR206, even against resistant phenotypes.

### Acinetobacter baumannii

Antibacterial Agent	MIC50 (mg/L)	MIC90 (mg/L)	Percentage of Isolates Inhibited at $\leq 2$ mg/L
SPR206	0.12	2	94.5%
Colistin	4-fold higher than SPR206	4-fold higher than SPR206	Not specified
Meropenem	Not specified	Not specified	13% (of 30 isolates)

Data sourced from studies on a collection of *A. baumannii* isolates, including colistin-resistant and carbapenem-resistant strains.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## ***Pseudomonas aeruginosa***

Antibacterial Agent	MIC50 (mg/L)	MIC90 (mg/L)	Percentage of Isolates Inhibited at $\leq 2$ mg/L
SPR206	0.25	0.25-0.5	99.8-100%
Colistin	0.5	Not specified	Not specified
Polymyxin B	1	Not specified	Not specified

This data includes multidrug-resistant, extensively drug-resistant, and difficult-to-treat subsets of *P. aeruginosa*.[\[1\]](#)[\[5\]](#)

## **Enterobacterales**

Antibacterial Agent	Organism Group	MIC50 (mg/L)	MIC90 (mg/L)	Percentage of Isolates Inhibited at $\leq 2$ mg/L
SPR206	Non-Morganellaceae	0.06	0.25	95.4%
SPR206	CRE (US & W. Europe)	0.06	0.5	Not specified
SPR206	CRE (E. Europe)	0.5	64	Not specified

CRE refers to Carbapenem-Resistant Enterobacterales.[\[1\]](#)

## Cross-Resistance Observations

Studies have shown that SPR206 maintains significant activity against isolates resistant to other antibiotics, particularly colistin.[\[3\]](#)[\[4\]](#) The mechanism of resistance to colistin, often involving modifications of the lipid A component of lipopolysaccharide (LPS) through mutations in genes such as *lpxACD* and *pmrAB*, may not confer a high level of resistance to SPR206.[\[3\]](#)[\[4\]](#) Specifically, in a study of 14 colistin-resistant *A. baumannii* isolates with mutations in these genes, SPR206 maintained MICs of  $\leq 2$  mg/L for 64% of them.[\[3\]](#)[\[4\]](#) This suggests a lack of complete cross-resistance between SPR206 and colistin.

Furthermore, no cross-resistance was observed between a related naphthyridine derivative, AB206, and other antibiotics, with most nalidixic acid-resistant strains remaining susceptible to AB206.[\[6\]](#)[\[7\]](#)

## Synergistic Activity

SPR206 has also demonstrated synergistic or enhanced bactericidal activity when used in combination with other antimicrobial agents. In time-kill analyses against colistin-resistant *A. baumannii*, combinations of SPR206 with minocycline or meropenem resulted in a greater reduction in bacterial colony-forming units (CFU/mL) compared to colistin-based combinations.[\[3\]](#)[\[4\]](#) This enhanced activity is hypothesized to be due to SPR206's superior ability to permeabilize the bacterial outer membrane, facilitating the entry of other drugs.[\[3\]](#)

## Experimental Protocols

### Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

The in vitro activity of SPR206 and comparator agents was determined using the broth microdilution method following the guidelines of the Clinical & Laboratory Standards Institute (CLSI).

- **Isolate Preparation:** Bacterial isolates were cultured on appropriate agar plates to obtain fresh colonies.
- **Inoculum Preparation:** A standardized inoculum of each bacterial isolate was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a density of approximately  $5 \times 10^5$  CFU/mL.
- **Drug Dilution:** Serial twofold dilutions of SPR206 and comparator antibiotics were prepared in CAMHB in microtiter plates.
- **Inoculation:** Each well of the microtiter plates was inoculated with the standardized bacterial suspension.
- **Incubation:** The plates were incubated at 35°C for 16-20 hours in ambient air.
- **MIC Determination:** The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

### Time-Kill Analysis

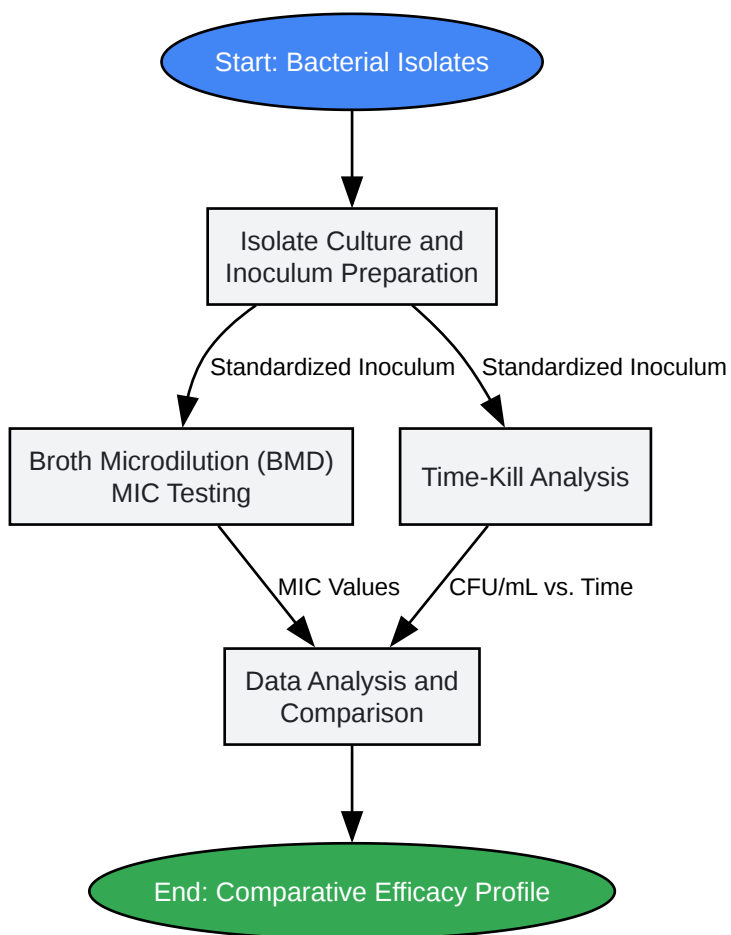
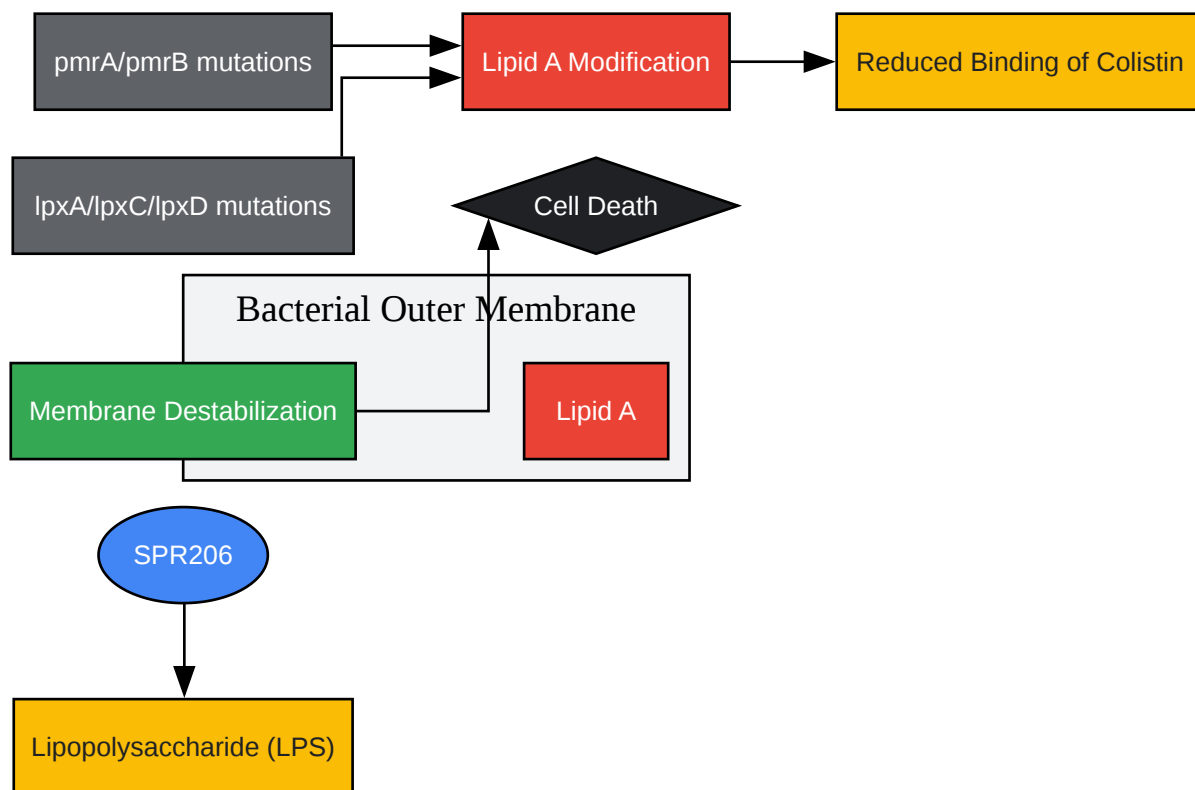
Time-kill assays were performed to assess the bactericidal activity and potential synergy of SPR206 in combination with other drugs.

- **Bacterial Culture:** An overnight culture of the test isolate was diluted to a starting inoculum of approximately  $5 \times 10^5$  CFU/mL in CAMHB.
- **Drug Exposure:** The bacterial culture was exposed to SPR206 alone, the comparator drug alone, and the combination of both at specified concentrations (e.g., 0.5x MIC).

- Sampling: Aliquots were removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Viable Cell Counting: The samples were serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in log<sub>10</sub> CFU/mL over time was plotted to assess bactericidal activity ( $\geq 3$ -log<sub>10</sub> reduction) and synergy ( $\geq 2$ -log<sub>10</sub> reduction with the combination compared to the most active single agent).

## Mechanism of Action and Resistance

The primary mechanism of action for polymyxins, including SPR206, involves the disruption of the bacterial outer membrane.



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